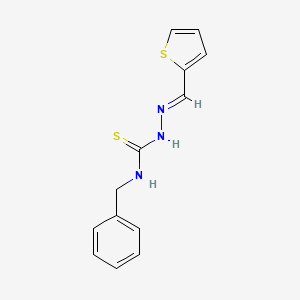

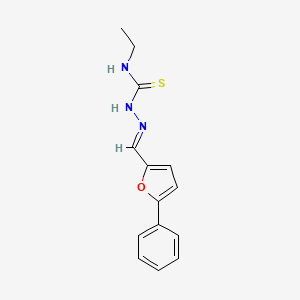

2-thiophenecarbaldehyde N-benzylthiosemicarbazone

Vue d'ensemble

Description

2-thiophenecarbaldehyde N-benzylthiosemicarbazone (TSC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TSC belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory effects.

Applications De Recherche Scientifique

2-thiophenecarbaldehyde N-benzylthiosemicarbazone has been extensively studied for its potential applications in various fields of medicine and biotechnology. Some of the major research areas where 2-thiophenecarbaldehyde N-benzylthiosemicarbazone has been investigated include:

1. Anticancer activity: 2-thiophenecarbaldehyde N-benzylthiosemicarbazone has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. The mechanism of action involves the inhibition of ribonucleotide reductase, which is a key enzyme required for DNA synthesis and cell proliferation.

2. Antiviral activity: 2-thiophenecarbaldehyde N-benzylthiosemicarbazone has been found to possess significant antiviral activity against several viruses, including hepatitis C virus, dengue virus, and Zika virus. The antiviral mechanism of 2-thiophenecarbaldehyde N-benzylthiosemicarbazone involves the inhibition of viral RNA synthesis and viral protein expression.

3. Antibacterial activity: 2-thiophenecarbaldehyde N-benzylthiosemicarbazone has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The antibacterial mechanism of 2-thiophenecarbaldehyde N-benzylthiosemicarbazone involves the inhibition of bacterial DNA synthesis and cell division.

Mécanisme D'action

The mechanism of action of 2-thiophenecarbaldehyde N-benzylthiosemicarbazone involves its ability to chelate metal ions, particularly copper and iron, which are essential for various cellular processes. 2-thiophenecarbaldehyde N-benzylthiosemicarbazone forms a stable complex with copper or iron ions, which leads to the inhibition of enzymes that require these metal ions as cofactors. This results in the disruption of cellular processes, including DNA synthesis, cell division, and protein synthesis, leading to the inhibition of cancer cell growth, viral replication, and bacterial proliferation.

Biochemical and Physiological Effects:

2-thiophenecarbaldehyde N-benzylthiosemicarbazone has been shown to exhibit several biochemical and physiological effects, including:

1. Induction of apoptosis: 2-thiophenecarbaldehyde N-benzylthiosemicarbazone induces programmed cell death in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.

2. Inhibition of angiogenesis: 2-thiophenecarbaldehyde N-benzylthiosemicarbazone inhibits the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

3. Reduction of oxidative stress: 2-thiophenecarbaldehyde N-benzylthiosemicarbazone has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.

Avantages Et Limitations Des Expériences En Laboratoire

2-thiophenecarbaldehyde N-benzylthiosemicarbazone has several advantages and limitations for lab experiments, including:

Advantages:

1. Potent biological activity: 2-thiophenecarbaldehyde N-benzylthiosemicarbazone exhibits potent biological activity against cancer cells, viruses, and bacteria, making it a promising candidate for drug development.

2. Low toxicity: 2-thiophenecarbaldehyde N-benzylthiosemicarbazone has been shown to exhibit low toxicity in animal studies, indicating its potential safety for human use.

3. Easy synthesis: 2-thiophenecarbaldehyde N-benzylthiosemicarbazone can be easily synthesized using simple chemical reactions, making it a cost-effective compound for research.

Limitations:

1. Limited solubility: 2-thiophenecarbaldehyde N-benzylthiosemicarbazone has limited solubility in aqueous solutions, which can limit its use in certain experiments.

2. Lack of selectivity: 2-thiophenecarbaldehyde N-benzylthiosemicarbazone exhibits a lack of selectivity towards cancer cells, which can lead to off-target effects and toxicity.

3. Lack of in vivo studies: Despite its promising in vitro activity, there is a lack of in vivo studies on 2-thiophenecarbaldehyde N-benzylthiosemicarbazone, which limits its potential for clinical use.

Orientations Futures

There are several future directions for the research on 2-thiophenecarbaldehyde N-benzylthiosemicarbazone, including:

1. Development of 2-thiophenecarbaldehyde N-benzylthiosemicarbazone-based drugs: 2-thiophenecarbaldehyde N-benzylthiosemicarbazone has shown promising activity against cancer cells, viruses, and bacteria, making it a potential candidate for drug development.

2. Optimization of 2-thiophenecarbaldehyde N-benzylthiosemicarbazone synthesis: The synthesis of 2-thiophenecarbaldehyde N-benzylthiosemicarbazone can be optimized to improve its purity, yield, and solubility, making it a more suitable compound for research.

3. Investigation of 2-thiophenecarbaldehyde N-benzylthiosemicarbazone in combination therapy: 2-thiophenecarbaldehyde N-benzylthiosemicarbazone can be investigated in combination with other drugs or therapies to enhance its activity and reduce toxicity.

4. In vivo studies: Further in vivo studies are needed to evaluate the safety and efficacy of 2-thiophenecarbaldehyde N-benzylthiosemicarbazone in animal models and to assess its potential for clinical use.

Conclusion:

In conclusion, 2-thiophenecarbaldehyde N-benzylthiosemicarbazone is a promising compound that exhibits potent biological activity against cancer cells, viruses, and bacteria. The mechanism of action of 2-thiophenecarbaldehyde N-benzylthiosemicarbazone involves its ability to chelate metal ions, leading to the inhibition of enzymes required for cellular processes. 2-thiophenecarbaldehyde N-benzylthiosemicarbazone has several advantages and limitations for lab experiments, and there are several future directions for research on 2-thiophenecarbaldehyde N-benzylthiosemicarbazone, including drug development, optimization of synthesis, investigation in combination therapy, and in vivo studies.

Méthodes De Synthèse

2-thiophenecarbaldehyde N-benzylthiosemicarbazone can be synthesized by the reaction of 2-thiophenecarbaldehyde with N-benzylthiosemicarbazide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to 2-thiophenecarbaldehyde N-benzylthiosemicarbazone using a reducing agent such as sodium borohydride. The purity and yield of 2-thiophenecarbaldehyde N-benzylthiosemicarbazone can be improved by recrystallization from a suitable solvent.

Propriétés

IUPAC Name |

1-benzyl-3-[(E)-thiophen-2-ylmethylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S2/c17-13(14-9-11-5-2-1-3-6-11)16-15-10-12-7-4-8-18-12/h1-8,10H,9H2,(H2,14,16,17)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLELKYXLZHJXFY-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200957 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-imino-6-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908125.png)

![N'-[2-(allyloxy)-5-chlorobenzylidene]-2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B5908149.png)

![N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)

![3-[2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5908194.png)

![N-{4-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908200.png)

![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)

![5-imino-2-isopropyl-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908219.png)

![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)